
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN')(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- is a complex platinum compound. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- involves several steps. The synthetic route typically includes the reaction of platinum precursors with 1,2-cyclohexanediammine and 3,4-dihydroxy-3-cyclobutene-1,2-dionate under controlled conditions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
This platinum compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: Ligand substitution reactions are common, where the ligands attached to the platinum center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of platinum-based drugs in cancer treatment.
Industry: It is used in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of this platinum compound involves its interaction with molecular targets, such as DNA and proteins. It can form covalent bonds with these molecules, leading to changes in their structure and function. The pathways involved in its action include the inhibition of DNA replication and transcription, which can result in cell death, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Compared to other platinum compounds, such as cisplatin and carboplatin, Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- has a unique structure that may offer different reactivity and biological activity. Similar compounds include:
Cisplatin: A widely used anticancer drug with a simpler structure.
Carboplatin: Another anticancer drug with a different ligand structure.
Oxaliplatin: Known for its use in colorectal cancer treatment.
This compound’s uniqueness lies in its specific ligand arrangement and potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
187682-72-0 |
|---|---|
Molekularformel |
C10H14N2O4Pt |
Molekulargewicht |
421.31 g/mol |
IUPAC-Name |
cyclohexane-1,2-diamine;3,4-dioxocyclobutene-1,2-diolate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C4H2O4.Pt/c7-5-3-1-2-4-6(5)8;5-1-2(6)4(8)3(1)7;/h5-6H,1-4,7-8H2;5-6H;/q;;+2/p-2 |
InChI-Schlüssel |
YPRMEKRPTXQERO-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(C(C1)N)N.C1(=C(C(=O)C1=O)[O-])[O-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


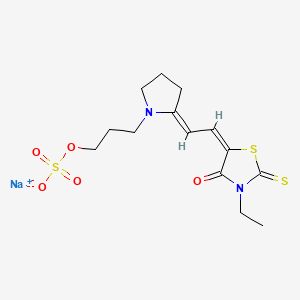


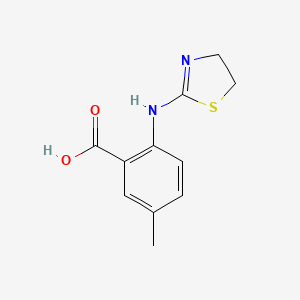

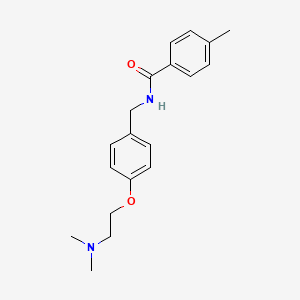
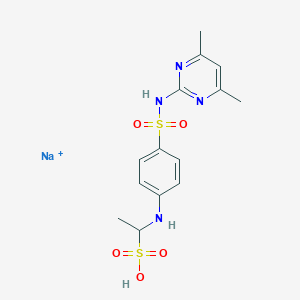

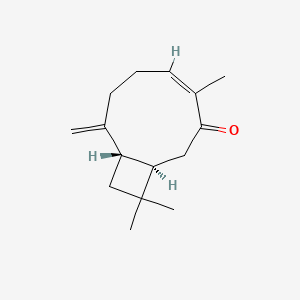


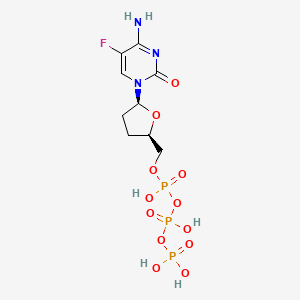
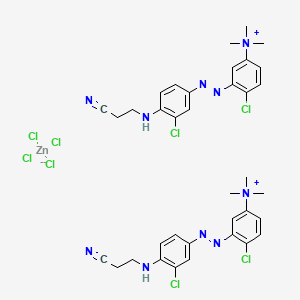
![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)
